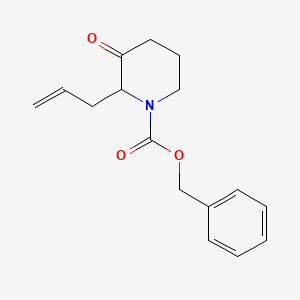
5-Chloro-2-pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorine atom at the 5th position and a pyridinyl group at the 2nd position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 4-chloropyridine as the primary starting materials.
Hydrogenation: Isoquinoline undergoes hydrogenation in the presence of a catalyst such as palladium on carbon to form 1,2,3,4-tetrahydroisoquinoline.
N-Alkylation: The tetrahydroisoquinoline is then subjected to N-alkylation with 4-chloropyridine under basic conditions to introduce the pyridinyl group at the 2nd position.
Chlorination: Finally, the compound is chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Corresponding nitrone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the chlorine and pyridinyl groups, making it less specific in its biological activities.
4-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar but lacks the pyridinyl group, affecting its pharmacological profile.
2-(4-Pyridinyl)-1,2,3,4-tetrahydroisoquinoline: Similar but lacks the chlorine atom, influencing its reactivity and biological properties.
Uniqueness
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline is unique due to the presence of both the chlorine and pyridinyl groups, which enhance its specificity and potency in biological applications. The combination of these functional groups contributes to its distinct chemical reactivity and pharmacological profile.
Eigenschaften
CAS-Nummer |
524718-19-2 |
|---|---|
Molekularformel |
C14H13ClN2 |
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
5-chloro-2-pyridin-4-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H13ClN2/c15-14-3-1-2-11-10-17(9-6-13(11)14)12-4-7-16-8-5-12/h1-5,7-8H,6,9-10H2 |
InChI-Schlüssel |
MSAAQJGBKBAPHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6H-Pyrido[1,2-e][1,2,5]oxathiazine](/img/structure/B13976972.png)



![benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate](/img/structure/B13976984.png)





![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)
